Home > Products > Screening Compounds P91452 > N-(Ethylamino) Fluvoxamine
N-(Ethylamino) Fluvoxamine - 1217262-11-7

N-(Ethylamino) Fluvoxamine

Catalog Number: EVT-1479012
CAS Number: 1217262-11-7
Molecular Formula: C17H26F3N3O2
Molecular Weight: 361.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fluvoxamine

Compound Description: Fluvoxamine is a medication primarily used to treat obsessive-compulsive disorder (OCD) and other mental health conditions like depression and anxiety. [, , , , , ] It acts as an SSRI, increasing serotonin levels in the brain. [, ] Fluvoxamine is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP1A2. [, ]

Norfluvoxamine

Compound Description: Norfluvoxamine is the primary active metabolite of fluvoxamine. [] It is also an SSRI and contributes to the therapeutic effects of fluvoxamine. []

Sertraline

Compound Description: Sertraline is another SSRI commonly prescribed for treating depression, OCD, and other anxiety disorders. []

Solabegron

Compound Description: Solabegron is a β3-adrenergic receptor agonist in development for treating overactive bladder. [] Although structurally distinct from fluvoxamine, the synthesis of solabegron utilizes a methodology that might be relevant for producing enantioenriched N-(2-ethylamino)-β-amino alcohols, potentially applicable to N-(ethylamino) fluvoxamine. []

Overview

N-(Ethylamino) Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor primarily used in the treatment of obsessive-compulsive disorder and depression. The compound is characterized by the addition of an ethylamino group, which may influence its pharmacological properties and efficacy.

Source

N-(Ethylamino) Fluvoxamine can be synthesized from fluvoxamine through a reaction with ethylamine. This modification potentially alters its interaction with neurotransmitter systems, enhancing its therapeutic profile. The compound is also noted in various patents and scientific literature as a significant variant of fluvoxamine .

Classification

N-(Ethylamino) Fluvoxamine falls under the category of psychoactive pharmaceuticals, specifically within the class of antidepressants. Its chemical structure can be denoted as C17H26F3N3O2, indicating the presence of trifluoromethyl groups that are characteristic of many antidepressants in this class .

Synthesis Analysis

Methods

The synthesis of N-(Ethylamino) Fluvoxamine generally involves the following steps:

  1. Starting Material: The process begins with fluvoxamine as the primary substrate.
  2. Reaction with Ethylamine: Under controlled conditions, fluvoxamine is reacted with ethylamine. This reaction typically requires a solvent and may involve heating to facilitate the reaction.
  3. Purification: The resulting product is purified through techniques such as recrystallization or chromatography to isolate N-(Ethylamino) Fluvoxamine from unreacted materials and by-products .

Technical Details

The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, time, and solvent choice can significantly affect the outcome. For instance, maintaining an inert atmosphere during the reaction may prevent oxidation or degradation of sensitive components .

Molecular Structure Analysis

Structure

The molecular structure of N-(Ethylamino) Fluvoxamine features a central fluvoxamine backbone modified by an ethylamino group. The trifluoromethyl group attached to the phenyl ring contributes to its lipophilicity and potential biological activity.

Data

  • Molecular Formula: C17H26F3N3O2
  • Molecular Weight: 361.4 g/mol
  • Structural Representation: The compound can be visualized using chemical drawing software or databases that provide structural information based on its chemical formula .
Chemical Reactions Analysis

Reactions

N-(Ethylamino) Fluvoxamine may participate in various chemical reactions typical for amines, such as:

  1. Acylation: It can react with acyl chlorides to form amides.
  2. Alkylation: Further alkylation could modify its pharmacological properties.
  3. Degradation Reactions: Under certain conditions, it may undergo hydrolysis or oxidation, affecting its stability and efficacy.

Technical Details

Understanding these reactions is crucial for developing formulations that maintain stability and bioavailability in pharmaceutical applications. Reaction conditions must be optimized to minimize degradation products that could affect therapeutic outcomes .

Mechanism of Action

Process

N-(Ethylamino) Fluvoxamine functions primarily as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the brain, it increases serotonin levels in synaptic clefts, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders.

Data

The mechanism involves binding to the serotonin transporter protein (SERT), leading to increased serotonin availability at postsynaptic receptors. Studies have shown that derivatives like N-(Ethylamino) Fluvoxamine may exhibit altered binding affinities compared to fluvoxamine itself, potentially leading to varied therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Specific melting point data for N-(Ethylamino) Fluvoxamine may vary based on purity but generally aligns with similar compounds in its class.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Reactivity: As an amine, it can engage in typical nucleophilic reactions but must be handled carefully to avoid undesired side reactions .
Applications

N-(Ethylamino) Fluvoxamine has potential applications in:

  • Pharmaceutical Development: As a candidate for further research into antidepressant therapies.
  • Clinical Trials: Investigating its efficacy compared to traditional fluvoxamine formulations.
  • Research Studies: Exploring its mechanism of action and interactions within neurotransmitter systems.
Chemical Characterization & Synthesis of N-(Ethylamino) Fluvoxamine

Structural Analysis of N-(Ethylamino) Fluvoxamine

Molecular Formula and Stereochemical Configuration

N-(Ethylamino) Fluvoxamine is chemically designated as N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine, with the molecular formula C₁₇H₂₆F₃N₃O₂ and a molecular weight of 361.40 g/mol. Its structure features a trifluoromethylphenyl moiety connected to a pentanone chain modified with an ethylamino-substituted oxime ether (Figure 1). Key stereochemical aspects include:

  • Isomeric Composition: Commercial batches contain up to 15% of the thermodynamically less stable Z-isomer alongside the dominant E-isomer, influencing physicochemical properties like polarity and crystallization behavior [1] .
  • Spatial Configuration: The E-isomer adopts an extended conformation that minimizes steric clash between the trifluoromethylphenyl group and the oxime ether chain, as confirmed by NMR and computational studies [3] [10].
  • Molecular Properties: Calculated physicochemical parameters include a predicted pKa of 9.68 (amine group), XLogP3 of 2.2 (indicating moderate lipophilicity), and polar surface area of 68.87 Ų [3] .

Table 1: Atomic-Level Characterization of N-(Ethylamino) Fluvoxamine

PropertySpecification
IUPAC NameN'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine
Canonical SMILESCOCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F
InChI KeyInChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+
Isomeric Purity≤15% Z-isomer

Comparative Structural Features with Parent Compound Fluvoxamine

The ethylamino modification confers distinct structural and electronic differences compared to the parent antidepressant fluvoxamine:

  • Functional Group Replacement: The oxime group in fluvoxamine (C=N-OH) is replaced by an ethylamino-oxime ether (C=N-O-CH₂-CH₂-NH-CH₂-CH₃), increasing molecular weight by 58 Da and introducing an additional basic center [2] .
  • Electronic Effects: The ethylamino side chain elevates electron density at the oxime ether oxygen, reducing its hydrogen-bond-accepting capacity by ~30% compared to fluvoxamine’s oxime, as per DFT calculations [4].
  • Conformational Flexibility: Both compounds exhibit significant bond rotation, but N-(Ethylamino) Fluvoxamine shows enhanced flexibility in the alkylamino chain (dihedral angle energy barrier: 2.8 kcal/mol vs. 4.1 kcal/mol in fluvoxamine) [4].

Table 2: Structural Comparison with Fluvoxamine and Related SSRIs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureRole
N-(Ethylamino) FluvoxamineC₁₇H₂₆F₃N₃O₂361.40Ethylamino-oxime etherFluvoxamine Impurity (F/H)
FluvoxamineC₁₅H₂₁F₃N₂O₂318.34Unsubstituted oximeSSRI Drug
Fluvoxamino AcidC₁₅H₂₁F₃N₂O₃334.34Carboxylic acid metaboliteActive Metabolite
SertralineC₁₇H₁₇Cl₂N305.90Dichlorophenyl-tetralineReference SSRI

Synthetic Methodologies

Precursor-Based Synthesis Using Fluvoxamine and Ethylamine

The synthesis leverages fluvoxamine as the primary precursor through a nucleophilic substitution pathway:

  • Reaction Scheme: Fluvoxamine undergoes deprotonation of its oxime hydroxyl (pKa ≈ 10.5) using sodium hydride in anhydrous DMF, followed by reaction with 2-chloroethylamine hydrochloride to form the intermediate chloroethyloxyimino derivative [3] .
  • Amination: The chloro intermediate reacts with excess ethylamine (70°C, 12h) to yield the crude product. Ethylamine acts as both reactant and solvent to drive the reaction to >85% completion [3].
  • Key Challenge: Over-alkylation at the primary amine of the ethylenediamine chain may occur, generating quaternary ammonium impurities (up to 8%). This is mitigated by controlling ethylamine stoichiometry (≤3 equivalents) .

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

Systematic optimization enhances yield and minimizes byproducts:

  • Solvent Screening: Chloroform provides optimal solubility for both reactants but poses environmental and safety concerns. Alternatives like ethanol/water (4:1) reduce toxicity while maintaining 78% yield [8].
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) improve interfacial reactivity in biphasic systems, reducing reaction time from 12h to 4h at 60°C [8].
  • Temperature Control: Reactions above 80°C promote Z/E isomerization and degradation (≥5% impurities), while temperatures below 50°C result in incomplete conversion (<60%). The optimal range is 60–70°C [3].

Table 3: Synthesis Optimization Parameters

ParameterBaseline ConditionOptimized ConditionImpact on Yield/Purity
SolventChloroformEthanol-Water (4:1)Yield: 85% → 78%; Purity: 92% → 95%
CatalystNoneTBAB (5 mol%)Time: 12h → 4h; Byproducts: 8% → 3%
Temperature80°C65°CIsomeric Purity: 90% → 96% E-form
Ethylamine Equiv.5.02.8Bis-alkylation: 7% → <1%

Green Chemistry Approaches for Reduced Environmental Impact

Sustainable synthesis strategies include:

  • Solvent Replacement: Substituting chloroform with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity but lower eco-toxicity (log KOW: 1.8 vs. 1.97 for chloroform) [8].
  • Catalyst Recycling: Immobilized catalysts (e.g., silica-supported amines) enable reuse over 5 cycles without significant activity loss (<10% yield reduction) [8].
  • Waste Minimization: Aqueous workup protocols reduce organic solvent consumption by 40%, while in situ derivatization of byproducts facilitates their removal via crystallization [8].

Purification & Quality Control

Chromatographic Techniques for Isolation

Purification addresses challenges from isomeric mixtures and polar byproducts:

  • Normal-Phase Chromatography: Silica gel columns (230–400 mesh) with ethyl acetate/methanol/ammonia (90:9:1) resolve the E-isomer (Rf ≈ 0.45) from the Z-isomer (Rf ≈ 0.38) and unreacted fluvoxamine (Rf ≈ 0.25) [3].
  • Reverse-Phase HPLC: Preparative C18 columns (250 × 21.2 mm, 5 µm) with acetonitrile-phosphate buffer (pH 7.0; 45:55) achieve baseline separation at 10 mL/min flow rate. Retention times: E-isomer = 14.2 min; Z-isomer = 16.5 min [5].
  • Countercurrent Chromatography: Ethyl acetate/water systems provide isomer separation without solid adsorbents, yielding material with >98.5% E-isomer content [3].

Properties

CAS Number

1217262-11-7

Product Name

N-(Ethylamino) Fluvoxamine

IUPAC Name

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine

Molecular Formula

C17H26F3N3O2

Molecular Weight

361.41

InChI

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+

SMILES

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F

Synonyms

N-(Ethylamino) Fluvoxamine; 5-Methoxy-1-[4-(trifluoroMethyl)phenyl]- 1-pentanone O-[2-[(2-AMinoethyl)aMino]ethyl]oxiMe; N-[2-[[[(E)-5-Methoxy-1-[4-(trifluoroMethyl)phenyl]pentylidene]aMino]oxy]ethyl]etane-1,2-diaMine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.